

A Head-to-Head Comparison of MDM2 Degraders: MD-224 and Beyond

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Compound of Interest

Compound Name: *Anticancer agent 224*

Cat. No.: *B15558350*

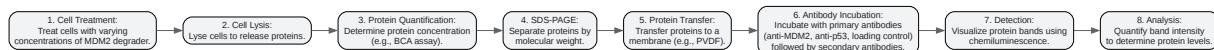
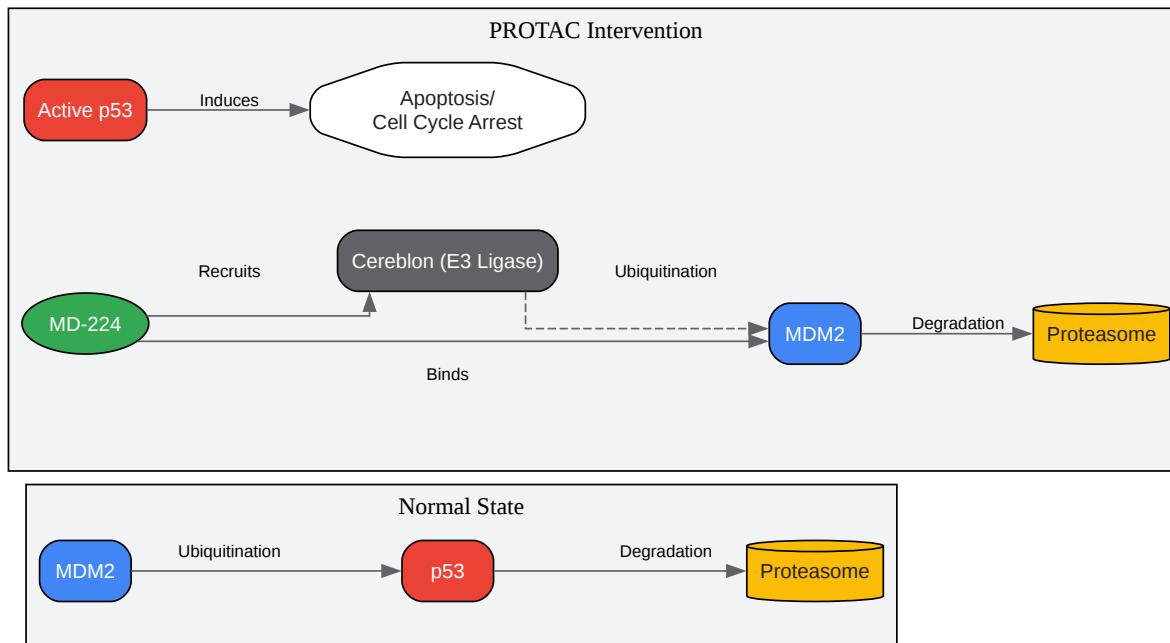
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In the landscape of targeted cancer therapy, the E3 ubiquitin ligase MDM2 has emerged as a critical target. As a primary negative regulator of the p53 tumor suppressor, inhibiting MDM2 function to restore p53 activity is a promising therapeutic strategy. A novel class of drugs, known as Proteolysis Targeting Chimeras (PROTACs), has demonstrated significant potential in this area by inducing the degradation of MDM2. This guide provides a head-to-head comparison of the pioneering MDM2 degrader, MD-224, with other notable MDM2-targeting compounds, supported by experimental data.

Mechanism of Action: The PROTAC Approach

MDM2 degraders like MD-224 are heterobifunctional molecules. One end of the molecule binds to the target protein (MDM2), while the other end recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor suppression.

[1][2]



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References

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